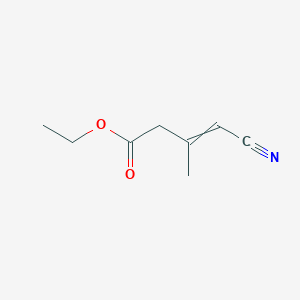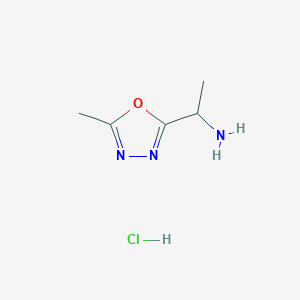
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine, commonly known as 2-DPMP, is an organic compound belonging to the class of amines. It is a derivative of phenethylamine and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2-DPMP is a colorless, water-soluble solid with a melting point of approximately 98°C.
Applications De Recherche Scientifique
Metabolism and Reaction Pathways
- Metabolic Pathways : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identified several metabolic pathways in rats. These pathways involve deamination to aldehyde metabolites, which are then either reduced or oxidized to form corresponding alcohol and carboxylic acid metabolites. Other pathways involve O-desmethyl metabolites where the amino group is acetylated (Kanamori et al., 2002).
Chemical Synthesis and Modifications
- Synthesis of Tetrahydroquinazolinones : The reaction of 1-amino-2-dimethylamino-ethane with o-methoxycarbonylphenyl isothiocyanate leads to the formation of 3-(ω-dimethylaminoalkyl)-2-thiono-1,2,3,4-tetrahydroquinazolin-4-ones. This reaction demonstrates the potential of incorporating the 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine structure in more complex heterocyclic compounds (Cherbuliez et al., 1967).
Polymer and Material Science
- Polymer Precursors from Natural Oils : A process involving the methoxycarbonylation of commercial oils in the presence of a catalyst leads to the production of dimethyl 1,19-nonadecanedioate, which can be further processed into various polymeric materials. This highlights the potential of using the compound in the synthesis of environmentally friendly polymers (Furst et al., 2012).
Molecular Structure Analysis
- Structural Analysis of Hydroxypyridinones : Studies on compounds similar to 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine have revealed insights into their molecular structures, specifically in the context of hydrogen-bonded dimeric pairs. Such studies are crucial for understanding the chemical behavior and potential applications of the compound in more complex molecular systems (Burgess et al., 1998).
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-7-13(2)9-14(8-12)10-17(18)15-5-4-6-16(11-15)19-3/h4-9,11,17H,10,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFHYNNNCWRVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C2=CC(=CC=C2)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)










![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)